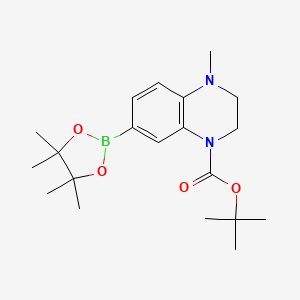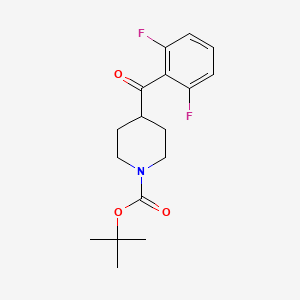
4-(2,6-Difluorobenzoyl)pipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H21F2NO3 and a molecular weight of 325.36 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2,6-difluorobenzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate include:
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems, potentially affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(2-bromophenyl)carbonyl]piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate is unique due to the presence of the 2,6-difluorophenyl group, which imparts specific chemical and biological properties to the compound. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Propriétés
IUPAC Name |
tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-9-7-11(8-10-20)15(21)14-12(18)5-4-6-13(14)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGIAXJIRGMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
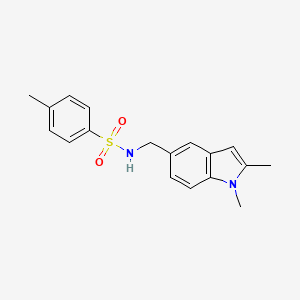
![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)
![tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)
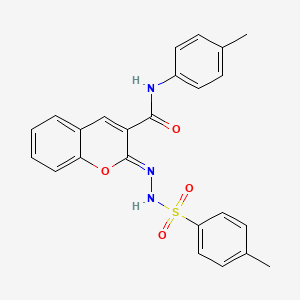
![1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2388955.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)
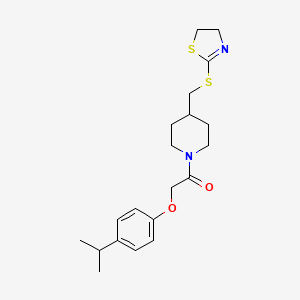
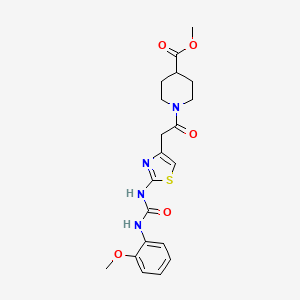
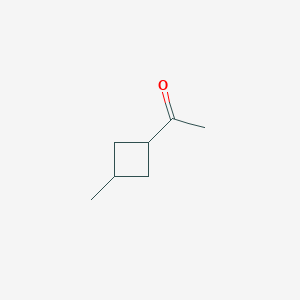
![5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2388966.png)
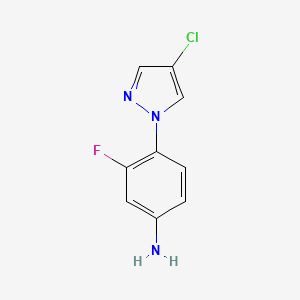
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)
